

A Comprehensive Technical Guide to the IUPAC Nomenclature of C3H3ClF3I

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-iodo-1,1,1-trifluoropropane

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The chemical formula C3H3ClF3I represents a variety of structural and stereoisomers. A systematic and unambiguous naming system is crucial for clear communication in research, development, and regulatory contexts. This guide provides an in-depth analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the isomers of C3H3ClF3I, detailing the rules and their application to ensure accurate and consistent naming.

Understanding the Structural Possibilities

The molecular formula C3H3ClF3I indicates a three-carbon backbone with a combination of single, double, or triple bonds, substituted with chlorine, iodine, a trifluoromethyl group, and hydrogen atoms. The principal structural isomers arise from the arrangement of the carbon skeleton (as a propyl or propenyl chain) and the positions of the various substituents.

Key IUPAC Nomenclature Rules for Halogenated Unsaturated Hydrocarbons

The naming of these compounds follows a hierarchical set of IUPAC rules:

- Parent Chain Identification: The longest continuous carbon chain containing the principal functional group (in this case, a double or triple bond) is identified as the parent chain.

- Numbering the Parent Chain: The chain is numbered to give the lowest possible locants (numbers) to the principal functional group. If there is a choice, the numbering should give the lowest locants to the substituents at the first point of difference.
- Naming Substituents: Halogens and the trifluoromethyl group are treated as prefixes and are listed in alphabetical order (chloro, fluoro, iodo, trifluoromethyl).
- Stereochemistry:
 - E/Z Notation for Alkenes: For alkenes with different substituents on each carbon of the double bond, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign stereochemistry.[1][2][3] If the highest priority groups on each carbon are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning "together"). If they are on opposite sides, the configuration is E (entgegen, meaning "opposite").
 - R/S Notation for Chiral Centers: For molecules containing a stereocenter (a carbon atom bonded to four different groups), the CIP rules are used to assign the absolute configuration as R (rectus, right) or S (sinister, left).[1][4][5]

Isomers of C₃H₃ClF₃I and their IUPAC Names

Below is a systematic breakdown of the possible isomers of C₃H₃ClF₃I based on a propene backbone and their corresponding IUPAC names.

Propene-Based Isomers

These isomers feature a three-carbon chain with one double bond.

Table 1: IUPAC Names of Propene-Based Isomers of C₃H₃ClF₃I

Structure	IUPAC Name	Stereochemical Descriptors
1-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene	This isomer has the double bond at the C1 position. The substituents are a chlorine, an iodine, and a trifluoromethyl group.	This compound can exist as E and Z isomers. The CIP priority of the substituents on C1 is I > Cl. On C2, the priority is -CF3 > H. Therefore, the isomers are: - (E)-1-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene - (Z)-1-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene
1-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene	In this isomer, the iodine is on the C2 carbon.	This compound also exhibits E/Z isomerism. On C1, the priority is Cl > H. On C2, the priority is I > -CF3. The isomers are: - (E)-1-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene - (Z)-1-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene
1-Chloro-3-iodo-3,3,3-trifluoroprop-1-ene	Here, the iodine is on the C3 carbon.	This isomer can exist as E and Z isomers. On C1, the priority is Cl > H. On C2, the priority is -Cl(F3) > H. The isomers are: - (E)-1-Chloro-3-iodo-3,3,3-trifluoroprop-1-ene - (Z)-1-Chloro-3-iodo-3,3,3-trifluoroprop-1-ene
2-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene	The chlorine is on the C2 carbon.	This compound exhibits E/Z isomerism. On C1, the priority is I > H. On C2, the priority is Cl > -CF3. The isomers are: - (E)-2-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene - (Z)-2-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene

3-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene	The chlorine is on the C3 carbon.	This isomer can exist as E and Z isomers. On C1, the priority is I > H. On C2, the priority is - CCl(F3) > H. The isomers are: - (E)-3-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene - (Z)-3-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene
3-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene	Both chlorine and iodine are on the C3 and C2 carbons respectively.	This compound has a chiral center at C2. Therefore, it can exist as two enantiomers: - (R)-3-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene - (S)-3-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene

Experimental Protocols for Isomer Identification

The unambiguous identification of a specific isomer of C₃H₃ClF₃I requires a combination of spectroscopic and spectrometric techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. The chemical shifts and coupling constants will be distinct for each isomer.
- ¹³C NMR: Will show the number of unique carbon environments.
- ¹⁹F NMR: Will be crucial for confirming the presence and environment of the trifluoromethyl group.
- 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the complete connectivity of the molecule and confirming the positions of the substituents.

2. Mass Spectrometry (MS):

- High-resolution mass spectrometry (HRMS) will confirm the elemental composition ($C_3H_3ClF_3I$).
- Fragmentation patterns observed in techniques like electron ionization (EI) or collision-induced dissociation (CID) can provide structural information to differentiate isomers.

3. Vibrational Spectroscopy (Infrared and Raman):

- The C=C stretching frequency will confirm the presence of the double bond.
- The fingerprint region will show characteristic vibrations for the C-Cl, C-I, and C-F bonds, which will differ slightly between isomers.

4. X-ray Crystallography:

- For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including the absolute configuration of chiral centers and the geometry of double bonds.

Logical Relationships in IUPAC Naming

The process of deriving the IUPAC name for a given isomer of $C_3H_3ClF_3I$ follows a logical workflow.



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Caption: Workflow for IUPAC Naming of $C_3H_3ClF_3I$ Isomers.

This comprehensive guide provides the necessary framework for accurately naming the isomers of C₃H₃ClF₃I according to IUPAC standards. The systematic application of these rules, supported by appropriate analytical data, is essential for unambiguous scientific communication in the fields of chemistry and drug development.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the IUPAC Nomenclature of C₃H₃ClF₃I]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038125#iupac-name-for-c3h3clf3i>]

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